2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is a chemical compound that belongs to the class of amines and is characterized by its tetrahydropyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.
The compound can be synthesized through various methods, which include reductive amination and other organic synthesis techniques. Its structural properties and reactivity have been studied extensively in scientific literature, highlighting its significance in chemical research.
This compound is classified as an aliphatic amine due to the presence of a primary amine group attached to a saturated carbon chain. It also features a heterocyclic structure containing nitrogen atoms, which contributes to its biological activity.
The synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted under inert atmospheres (e.g., argon) to prevent oxidation or moisture interference.
The molecular formula for 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is . It features a tetrahydropyridine ring connected to an ethylamine chain.
Key structural data includes:
2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine participates in various chemical reactions:
These reactions often require specific conditions such as the presence of bases or acids to facilitate nucleophilic attacks and stabilize intermediates.
The mechanism of action for 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine primarily involves its interaction with neurotransmitter systems in the brain. Its structure allows it to act as a ligand for various receptors:
Pharmacological studies indicate that derivatives of this compound exhibit varying degrees of receptor affinity and biological activity, making them candidates for further drug development.
2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine has several potential applications:
The 1,2,3,6-tetrahydropyridine (THP) scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by a six-membered ring containing one nitrogen atom and two double bonds in conjugation. This partial unsaturation confers unique electronic properties, enhancing its capacity for interactions with biological targets. The non-planar conformation of the THP ring, arising from sp³-hybridized carbons at positions 1,2,3, and 6, facilitates diverse binding modes with enzymes, receptors, and transporters. Its structural versatility enables facile functionalization at multiple positions—notably the nitrogen atom (N1), the vinylic carbons (C4 and C5), and the allylic carbons (C2 and C3). This adaptability has cemented the THP motif as a critical pharmacophore in the design of compounds targeting neurological disorders, infectious diseases, and cancer [3] .
The pharmacological profile of 1,2,3,6-THP derivatives stems from their ability to mimic endogenous amines while exhibiting tailored physicochemical properties. Key attributes include:
Table 1: Physicochemical Properties of 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₁₄N₂ | Balanced carbon/nitrogen ratio for synthetic diversification |
Molecular Weight | 138.21 g/mol | Compliant with Lipinski’s "Rule of Five" for drug-likeness |
Calculated logP | ~1.2 (Predicted) | Moderate lipophilicity suggesting favorable membrane permeability |
Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | Facilitates target binding without excessive polarity |
Rotatable Bonds | 3 (Ethylamine chain + ring bonds) | Conformational adaptability for target complementarity |
The structural simplicity of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (C₈H₁₄N₂) belies its functional potential. The secondary amine within the THP ring (pKa ~8.5–9.0) can participate in hydrogen bonding or protonation under physiological conditions, while the terminal primary amine (pKa ~10–11) serves as a hydrogen bond donor or cationic center. This bifunctional amine topology resembles endogenous polyamines, suggesting potential roles in modulating ion channels or neurotransmitter systems [6].
The neurobiological significance of THP derivatives was irrevocably established in 1982 following the serendipitous discovery of MPTP’s parkinsonian effects. Individuals exposed to MPTP-contaminated synthetic heroin developed rapid-onset, irreversible Parkinsonism, characterized by selective degeneration of dopaminergic neurons in the substantia nigra pars compacta. This incident catalyzed three decades of research into MPTP’s mechanism:
Beyond neurotoxins, THP scaffolds feature in diverse bioactive agents:
2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine (EVT-1748342, CAS 1423034-46-1) represents an underexplored THP derivative with compelling structural attributes:
Table 2: Comparative Structural Features and Potential Biological Applications
Structural Feature | Comparison to MPTP | Potential Biological Implications |
---|---|---|
Unsubstituted THP ring | Lacks aryl group at C4 | Avoids bioactivation to pyridinium neurotoxins |
Ethylamine side chain | Replaces N-methyl group of MPTP | Enables interactions with amine-recognizing receptors or enzymes |
Primary amine terminus | Unlike tertiary amine in MPTP | Permits salt formation, hydrogen bonding, and derivatization |
Allylic C2/C3 positions | Susceptible to electrophilic functionalization | Allows covalent targeting or prodrug strategies |
The compound’s exploration remains nascent, with limited pharmacological data beyond its molecular profile (CAS 1423034-46-1, C₈H₁₄N₂). Its development requires rigorous investigation of structure-activity relationships (SAR), particularly regarding the impact of N-substitution, side chain length, and stereochemistry on target engagement. Given the THP scaffold’s proven versatility, 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine offers a strategic starting point for developing novel neurotherapeutic or anti-infective agents [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1